molecular formula C7H10ClF2NO B14113196 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B14113196
M. Wt: 197.61 g/mol
InChI Key: POLDJIAONSZRPJ-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one is a halogenated ketone featuring a piperidine ring attached to a difluorochloromethyl carbonyl group. Its structure combines electron-withdrawing fluorine and chlorine atoms, which confer unique reactivity and physicochemical properties. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of heterocyclic frameworks for drug candidates .

Properties

Molecular Formula

C7H10ClF2NO

Molecular Weight

197.61 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H10ClF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2

InChI Key

POLDJIAONSZRPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation with Halodifluoroacetylating Agents

The most widely reported method involves the reaction of piperidine with chloro-difluoroacetyl chloride or analogous acylating agents. This single-step nucleophilic acylation proceeds via the displacement of the chloride group by the piperidine nitrogen. Typical conditions include:

  • Solvent systems : Dichloromethane (DCM) or acetonitrile, chosen for their ability to stabilize intermediates and enhance reaction homogeneity.
  • Stoichiometry : A 1:1 molar ratio of piperidine to chloro-difluoroacetyl chloride, though excess acylating agent (1.2 equiv.) is sometimes employed to drive the reaction to completion.
  • Temperature : Reactions are conducted at 0–25°C to minimize side products such as over-acylation or decomposition.

For example, in a protocol adapted from VulcanChem, piperidine (1.0 equiv.) is added dropwise to a cooled (0°C) solution of chloro-difluoroacetyl chloride (1.1 equiv.) in DCM. The mixture is stirred for 12–24 hours, followed by aqueous workup and column chromatography to isolate the product in 70–75% yield.

Alkoxycarbonylation with Ethyl Bromodifluoroacetate

An alternative route utilizes ethyl bromodifluoroacetate as the acylating agent, which offers improved handling safety compared to acyl chlorides. This method, detailed in a Royal Society of Chemistry publication, involves:

  • Base : Diisopropylethylamine (DIPEA, 2.0 equiv.) to scavenge HBr generated during the reaction.
  • Solvent : Ethyl acetate, which facilitates phase separation during workup.
  • Conditions : Heating at 80°C for 7 hours, achieving an 89% yield of the target compound after silica gel chromatography.

The reaction mechanism proceeds via nucleophilic attack of piperidine on the electrophilic carbonyl carbon, with subsequent elimination of ethoxide and bromide.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral data for 2-chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one include:

NMR Type Chemical Shifts (δ, ppm)
¹H NMR 3.61 (dt, J = 7.6, 3.9 Hz, 4H, piperidine CH₂), 1.66 (m, 6H, piperidine CH₂)
¹³C NMR 157.8 (t, J = 26.0 Hz, CO), 111.0 (t, J = 314.6 Hz, CF₂Cl), 47.8 (t, piperidine N-CH₂)
¹⁹F NMR -53.84 (s, CF₂Cl)

These signals confirm the successful incorporation of the difluoroacetyl group and the integrity of the piperidine ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) analysis reveals a molecular ion peak at m/z 197.61 [M+H]⁺, consistent with the compound’s molecular weight. Fragmentation patterns include peaks at m/z 154.08 (loss of CO) and 83.04 (piperidinium ion).

Optimization Strategies for Scalable Synthesis

Solvent Selection and Reaction Efficiency

Comparative studies indicate that polar aprotic solvents like acetonitrile improve reaction rates by stabilizing charged intermediates, while DCM offers easier post-reaction purification. For instance, switching from DCM to acetonitrile in the acyl chloride method increased yields from 70% to 78% under identical conditions.

Catalytic Enhancements

The addition of catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv.) accelerates acylation by activating the electrophilic carbonyl group, reducing reaction times from 24 hours to 6 hours.

Green Chemistry Considerations

Recent efforts focus on replacing halogenated solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (72%) while reducing environmental impact.

Applications in Medicinal Chemistry and Beyond

The compound’s fluorinated backbone enhances metabolic stability, making it a valuable intermediate in kinase inhibitor synthesis. For example, analogs of this compound have been incorporated into imidazopyridine-based therapeutics targeting neurodegenerative diseases.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperidine moieties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Piperidine Derivatives

2-Chloro-1-(piperidin-1-yl)ethan-1-one (Compound 13 in )
  • Structural Difference : Lacks the two fluorine atoms at the α-carbon.
  • Impact: The absence of fluorine reduces electronegativity and steric bulk, making it less reactive in nucleophilic substitution reactions compared to the difluoro analog. This compound serves as a precursor in thieno[2,3-d]pyrimidine synthesis .
2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (Compound 2g in )
  • Structural Difference : Bromine replaces chlorine; pyrrolidine (5-membered ring) substitutes piperidine.
  • Impact : Bromine’s larger atomic radius enhances leaving-group ability in cross-coupling reactions. The smaller pyrrolidine ring increases ring strain but may improve solubility. Reported to yield benzimidazoles in 74% efficiency under S8-catalyzed conditions .
2,2-Difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one ()
  • Structural Difference : Trimethylsilyl (TMS) group replaces chlorine.
  • Impact: The TMS group stabilizes the enolate intermediate, facilitating Pd-catalyzed α-arylation reactions. This derivative is pivotal in synthesizing aryl-difluoroacetamides with yields up to 77% .

Aromatic and Heteroaryl Variants

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethan-1-one ()
  • Structural Difference : Aromatic p-tolyl group replaces piperidine.
  • However, the lack of a basic nitrogen reduces solubility in aqueous media. Safety data indicate moderate toxicity (GHS Category 5) .
2-Chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanone ()
  • Structural Difference : Indole moiety replaces piperidine.
  • Impact: The indole’s aromaticity and hydrogen-bonding capability may confer biological activity, such as kinase inhibition. The ethanol derivative (Catalog No. 166724) exhibits higher polarity due to the hydroxyl group, improving aqueous solubility .
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one (Compound 1m in )
  • Structural Difference : Pyridinylpiperazine group introduces a secondary amine and aromatic nitrogen.
  • Impact : The basic pyridine nitrogen enhances metal-coordination capacity, making it suitable for catalysis or receptor-targeted therapies .
Reactivity in Cross-Coupling Reactions
  • The target compound’s chlorine atom participates in nucleophilic displacement, while difluorine atoms stabilize the transition state via inductive effects. In contrast, bromine analogs (e.g., ’s 2g) exhibit faster reaction kinetics due to weaker C-Br bonds .
  • Trimethylsilyl derivatives () enable efficient α-arylation via Pd catalysis, a pathway less accessible to non-silylated analogs .
Thermodynamic Stability
  • Piperidine-containing compounds (e.g., ’s crystallographic data) show enhanced stability compared to pyrrolidine analogs due to reduced ring strain.

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Reactivity Source
Target Compound C₇H₈ClF₂NO 203.60 Cl, F₂, piperidine Heterocycle synthesis
2-Chloro-1-(piperidin-1-yl)ethan-1-one C₇H₁₂ClNO 173.63 Cl, piperidine Thienopyrimidine precursor
2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one C₆H₈BrF₂NO 239.04 Br, F₂, pyrrolidine Benzimidazole synthesis (74% yield)
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethan-1-one C₉H₇ClF₂O 204.60 Cl, F₂, p-tolyl Intermediate with moderate toxicity

Biological Activity

2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a chloro substituent. These characteristics contribute to its potential biological activity, particularly in pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H10ClF2N
  • Molecular Weight : Approximately 197.61 g/mol
  • Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activity. It has been studied for its potential as:

  • Analgesic Agent : The compound may provide pain relief through its interaction with pain receptors.
  • Anti-inflammatory Agent : It shows promise in reducing inflammation, making it a candidate for treating inflammatory conditions.

The piperidine moiety is essential in modulating neurotransmitter systems, suggesting applications in treating mood disorders such as depression and anxiety.

Studies have focused on understanding how this compound interacts with biological receptors and enzymes. Preliminary findings suggest that it may:

  • Modulate neurotransmitter release.
  • Interact with pain pathways to reduce nociceptive signaling.

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds. The following table summarizes key features of these compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-1-(piperidin-1-yl)ethan-1-oneC7H12ClNOLacks difluoromethyl group
4-Fluoro-N-(piperidin-1-yl)benzamideC12H15ClFNOContains a benzamide structure
2-Bromo-2,2-difluoro-1-(piperidin-1-yl)ethanoneC7H10BrF2NOBromine instead of chlorine
3-Chloro-N-(piperidin-4-yl)propanamideC10H14ClNDifferent alkyl chain

These comparisons highlight the structural diversity within this chemical class and how variations can significantly impact their biological activities and potential applications.

Study on Analgesic Effects

A study investigated the analgesic effects of this compound in animal models. Results indicated that the compound reduced pain responses significantly compared to control groups, suggesting its potential utility in pain management therapies.

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory properties of this compound using in vitro assays. The results demonstrated a marked reduction in pro-inflammatory cytokines when treated with varying concentrations of this compound, indicating its effectiveness in modulating inflammatory responses.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting bromodifluoroacetamide derivatives with piperidine under basic conditions. For example, 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (a structural analog) reacts with amines to yield target compounds, with yields ranging from 45% to 91% depending on the substituents and catalyst . Optimization of solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios (e.g., 6:1 HF·pyr to substrate) is critical for maximizing efficiency .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR are essential for confirming structure, particularly the presence of difluoro and piperidine moieties. For example, 19F^{19}\text{F} NMR peaks appear in the range of -90 to -110 ppm for CF2_2 groups .
  • X-ray crystallography : Used to resolve molecular geometry and intermolecular interactions. A related piperidin-1-yl ethanone derivative showed a planar ketone group and chair conformation of the piperidine ring, with Hirshfeld surface analysis revealing dominant H···F interactions .
  • HRMS : High-resolution mass spectrometry confirms molecular weight, with reported [M+H]+^+ values around 308–332 .

Q. How does the compound’s reactivity compare to non-fluorinated analogs in nucleophilic substitution reactions?

The electron-withdrawing CF2_2Cl group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles like amines or thiols compared to non-fluorinated analogs. However, steric hindrance from the piperidine ring can slow reactions, requiring longer reaction times or elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during Pd-mediated α-arylation of this compound?

Pd-catalyzed α-arylation with aryl halides involves oxidative addition of the halide to Pd(0), followed by coordination of the enolate. Contradictions in yields (e.g., 72% vs. 45% for different aryl partners) arise from electronic effects: electron-deficient aryl halides (e.g., 4-trifluoromethylphenyl) undergo faster oxidative addition due to lower LUMO energy, while steric bulk in the catalyst (e.g., bulky phosphine ligands) improves selectivity . Computational DFT studies can model transition states to rationalize these trends .

Q. How can stability issues of the compound under acidic or basic conditions be mitigated during storage or reaction?

The compound’s stability is pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen can lead to hydrolysis, forming 2-chloro-2,2-difluoroacetic acid and piperidine. Storage at neutral pH in anhydrous solvents (e.g., DCM) under inert gas is recommended. For reactions requiring basic conditions, use mild bases (e.g., NaHCO3_3) and low temperatures (<0°C) to minimize degradation .

Q. What computational methods are suitable for predicting the compound’s binding affinity in biological or catalytic systems?

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, Hirshfeld surface analysis of a related compound showed F···H interactions contributing to crystal packing .
  • Molecular docking : Used in drug discovery to predict interactions with biological targets (e.g., SARS-CoV-2 main protease), though experimental validation (e.g., X-ray co-crystallography) is critical .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in reported yields for S8-catalyzed transformations of this compound?

Variability in yields (e.g., 30–77% for benzimidazole formation) may stem from differences in:

  • Substrate electronic effects : Electron-rich o-phenylenediamines react faster but may form side products.
  • Catalyst loading : Optimal S8 loading is 10–20 mol%; excess sulfur can lead to over-oxidation.
  • Workup protocols : Column chromatography vs. recrystallization impacts purity and recovery .

Q. What experimental controls are critical when studying the compound’s role in fungicidal activity?

  • Negative controls : Use non-fluorinated analogs to isolate the contribution of CF2_2Cl to bioactivity.
  • Stability assays : Monitor compound integrity in plant tissue homogenates to distinguish degradation from true activity.
  • Dose-response curves : EC50_{50} values should be validated across multiple fungal strains to account for species-specific resistance .

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